2-({(4Z)-4-[(2-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide
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Overview
Description
2-({(4Z)-4-[(2-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(4Z)-4-[(2-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the imino group, and attachment of the sulfanylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and control over the production process.
Chemical Reactions Analysis
Types of Reactions
2-({(4Z)-4-[(2-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfanylacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-({(4Z)-4-[(2-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({(4Z)-4-[(2-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-({(4Z)-4-[(2-methylphenyl)imino]-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetamide shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
Other related compounds: include those with similar functional groups, such as imino and sulfanylacetamide moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H26N4OS |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[[4-(2-methylphenyl)imino-1-phenyl-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H26N4OS/c1-17-10-6-7-13-19(17)25-21-23(14-8-3-9-15-23)27(18-11-4-2-5-12-18)22(26-21)29-16-20(24)28/h2,4-7,10-13H,3,8-9,14-16H2,1H3,(H2,24,28) |
InChI Key |
WROBJAKUNGFVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C2C3(CCCCC3)N(C(=N2)SCC(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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